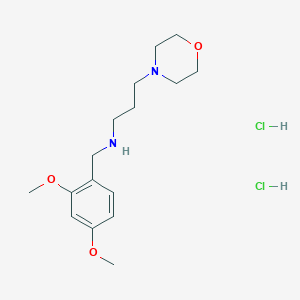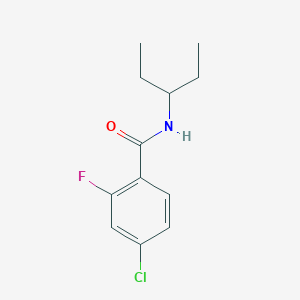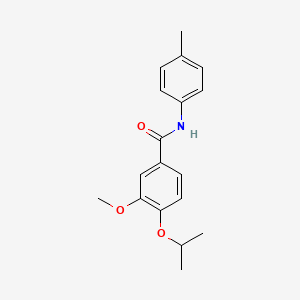
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol (HFN) is a fluorinated alcohol that has gained significant attention in recent years due to its unique properties. HFN is a chiral compound that exhibits excellent solubility in organic solvents and possesses a high thermal stability. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is not fully understood. However, it is believed that 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol interacts with specific targets in the body to exert its effects. Studies have shown that 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can bind to proteins, enzymes, and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, resulting in various physiological effects.
Biochemical and Physiological Effects
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can modulate the activity of various enzymes, including proteases, kinases, and phosphatases. 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has also been shown to possess antioxidant properties, which may help protect cells from oxidative stress and prevent cellular damage. Additionally, 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been shown to possess anti-inflammatory properties, which may make it a useful therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol possesses several advantages for use in laboratory experiments. Its high solubility in organic solvents makes it a useful compound for the synthesis of other molecules. Additionally, its chiral nature makes it a valuable building block for the synthesis of chiral drugs and other molecules. However, the synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a challenging process that requires careful control of reaction conditions, which can limit its use in some laboratory settings.
将来の方向性
There are several potential future directions for research on 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol. One area of interest is the development of new synthetic methods for the production of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol with improved yields and enantiomeric purity. Additionally, further studies are needed to fully understand the mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol and its potential applications in various fields. Finally, there is a need for more research on the safety and toxicity of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol to determine its potential as a therapeutic agent.
合成法
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a base to form a Michael adduct. The adduct is then reduced using a borohydride reagent to yield the desired product, 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol. The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a challenging process that requires careful control of reaction conditions to obtain high yields and enantiomeric purity.
科学的研究の応用
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been investigated as a potential chiral building block for the synthesis of novel drug molecules. The unique properties of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol make it an attractive candidate for the development of new drugs with improved efficacy and reduced side effects.
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c1-5-2-3-6(4-7(5)17(19)20)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJWSOLLGMQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)

![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)